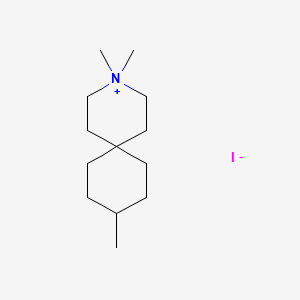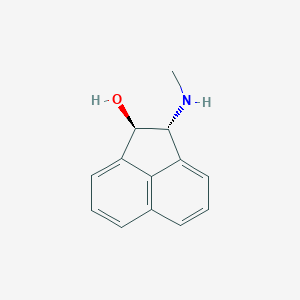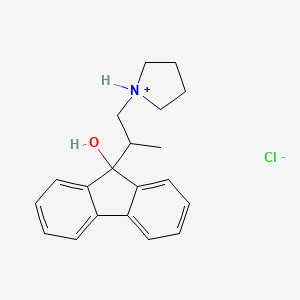
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is a compound that features a pyrrolidine ring, a propyl chain, and a fluorenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride typically involves the construction of the pyrrolidine ring followed by the attachment of the propyl chain and the fluorenol group One common method involves the reaction of 9-fluorenone with a propylamine derivative to form the intermediate, which is then cyclized to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorenol moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenol moiety typically yields fluorenone derivatives, while reduction can yield various alcohol derivatives.
Applications De Recherche Scientifique
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorenol moiety can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as proline and pyrrolizidine.
Fluorenol derivatives: Compounds with similar fluorenol moieties, such as fluorenone and fluorenylmethanol.
Uniqueness
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is unique due to its combination of a pyrrolidine ring, a propyl chain, and a fluorenol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
78128-77-5 |
|---|---|
Formule moléculaire |
C20H24ClNO |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
9-(1-pyrrolidin-1-ium-1-ylpropan-2-yl)fluoren-9-ol;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-15(14-21-12-6-7-13-21)20(22)18-10-4-2-8-16(18)17-9-3-5-11-19(17)20;/h2-5,8-11,15,22H,6-7,12-14H2,1H3;1H |
Clé InChI |
DHUVWSAZCSYOHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+]1CCCC1)C2(C3=CC=CC=C3C4=CC=CC=C42)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


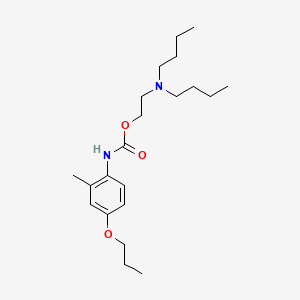

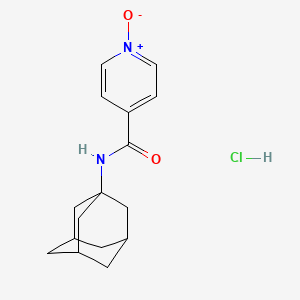




![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
